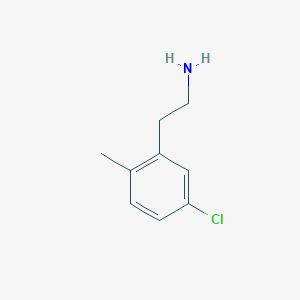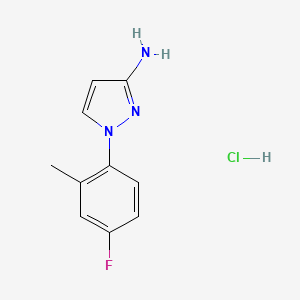
1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and hydrazine hydrate.
Formation of Pyrazole Ring: The aldehyde undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Amination: The pyrazole derivative is then subjected to amination using suitable reagents to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The amine group can participate in coupling reactions with various electrophiles to form new C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine hydrochloride can be compared with other similar compounds:
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride: This compound has a pyridine ring instead of a pyrazole ring, which may result in different biological activities and applications.
(S)-1-(4-Fluoro-2-methylphenyl)ethanamine hydrochloride: This compound lacks the pyrazole ring and has a simpler structure, which may affect its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11ClFN3 |
|---|---|
Peso molecular |
227.66 g/mol |
Nombre IUPAC |
1-(4-fluoro-2-methylphenyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-6-8(11)2-3-9(7)14-5-4-10(12)13-14;/h2-6H,1H3,(H2,12,13);1H |
Clave InChI |
IRLIZXIEWJQKNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)N2C=CC(=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


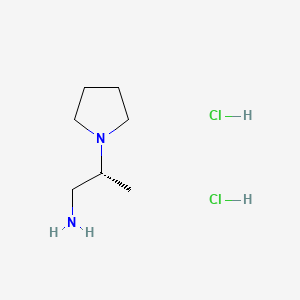
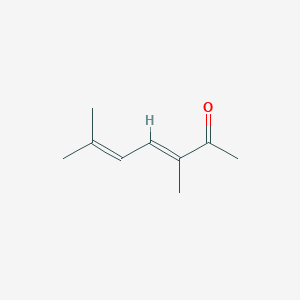
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
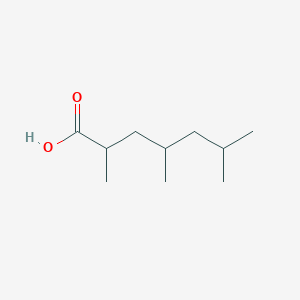
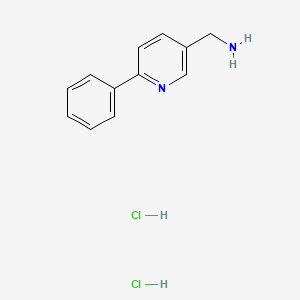

![[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454906.png)
![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
amine dihydrochloride](/img/structure/B13454921.png)
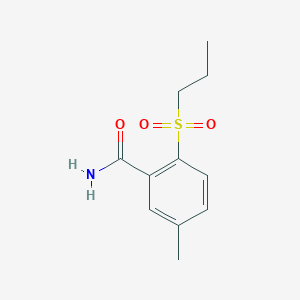
![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)


